Anacardic acid diene

Description

Properties

CAS No. |

103904-74-1 |

|---|---|

Molecular Formula |

C22H32O3 |

Molecular Weight |

344.5 g/mol |

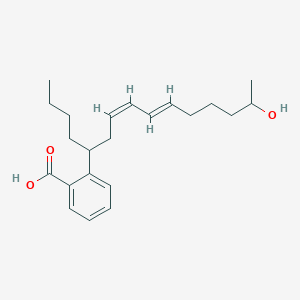

IUPAC Name |

2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11-dienyl]benzoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h4-5,7-8,15,17-18,23H,2-3,6,9-14,16H2,1H3,(H,24,25)/b5-4-,8-7- |

InChI Key |

KAOMOVYHGLSFHQ-UTOQUPLUSA-N |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

melting_point |

25 - 26 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Versatility of Anacardic Acid C15:2: A Technical Guide for Researchers

An in-depth exploration of the biological activities, experimental protocols, and signaling pathways associated with anacardic acid C15:2, a promising natural compound for drug development.

Anacardic acid (AA), a phenolic lipid primarily sourced from the cashew nut shell liquid (CNSL) of Anacardium occidentale, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide focuses on the biological activities of a specific congener, anacardic acid C15:2, which features a fifteen-carbon alkyl side chain with two degrees of unsaturation. While much of the existing research pertains to mixtures of anacardic acids or other specific variants, this document consolidates the available data on AA C15:2 and contextualizes it within the broader understanding of anacardic acid's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of AA C15:2's anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Anacardic acid has demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines. The C15:2 variant, as part of the broader family of anacardic acids, is implicated in these activities through the modulation of key signaling pathways involved in cell survival, proliferation, and angiogenesis.

Quantitative Data on Anticancer Activity

While specific IC50 values for the C15:2 variant are not extensively reported in isolation, studies on anacardic acid mixtures and other congeners provide valuable insights into its potential potency.

| Anacardic Acid Variant | Cancer Cell Line | IC50 Value | Reference |

| Anacardic Acid (mixture) | MDA-MB-231 (Breast Cancer) | 19.7 µM (at 24h) | [1] |

| Anacardic Acid (C15:0 derivative) | HeLa (Cervical Cancer) | 11.02 µM, 13.55 µM, 15.29 µM | [2] |

| Anacardic Acid (C13:0) | MCF-7 (Breast Cancer) | 18.90 µg/mL | |

| Anacardic Acid (C13:0) | HepG-2 (Liver Cancer) | 26.10 µg/mL | |

| Anacardic Acid (C13:0) | MKN-45 (Gastric Cancer) | 17.73 µg/mL |

Signaling Pathways in Anticancer Activity

Anacardic acid C15:2 is understood to exert its anticancer effects through the inhibition of several critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Vascular Endothelial Growth Factor (VEGF) pathways.

NF-κB Signaling Pathway Inhibition:

Anacardic acid has been shown to suppress the activation of NF-κB, a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, anacardic acid can potentiate apoptosis and down-regulate the expression of various gene products that mediate cancer cell proliferation and survival.[3][4] The inhibitory mechanism involves the suppression of IκBα kinase activation, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[3][4]

VEGF Signaling Pathway Inhibition:

Anacardic acid has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5] It targets the VEGF signaling pathway by blocking the activities of Src and focal adhesion kinase (FAK), leading to the suppression of endothelial cell proliferation, migration, and capillary-like structure formation.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay):

This protocol is adapted from a study on the anticancer effects of anacardic acid on MDA-MB-231 cells.[1]

-

Cell Seeding: Plate 1 x 104 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of anacardic acid C15:2 (e.g., 0-100 µM) for 24, 48, and 72 hours.

-

MTT Addition: At the end of each time point, add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 570 nm using a plate reader.

Antimicrobial Activity

Anacardic acids are known for their potent antimicrobial properties, particularly against Gram-positive bacteria. The degree of unsaturation in the alkyl side chain has been shown to influence this activity.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various anacardic acid congeners against different bacterial strains.

| Anacardic Acid Variant | Bacterial Strain | MIC (µg/mL) | Reference |

| Anacardic Acid (mixture) | Helicobacter pylori | 200 | |

| Anacardic Acid (C15:3) | Streptococcus mutans | - | [6] |

| Anacardic Acid (C15:1) | Streptococcus mutans | - | [6] |

| Anacardic Acid (mixture) | Staphylococcus aureus | - | [7] |

| Anacardic Acid (mixture) | Pseudomonas aeruginosa | 3.12 (Bacteriostatic) | [7] |

Note: Specific MIC values for C15:2 are not consistently reported and often grouped with other unsaturated variants.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

This protocol is a standard method for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of anacardic acid C15:2 in a 96-well microtiter plate containing broth.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Anacardic acid exhibits significant anti-inflammatory properties, which are attributed to its ability to inhibit key inflammatory mediators and pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of anacardic acid have been demonstrated in various in vivo models.

| Experimental Model | Anacardic Acid Dose | Inhibition of Edema (%) | Time Point | Reference |

| Carrageenan-induced paw edema (mice) | 10 mg/kg | - | 4 h | [8] |

| Carrageenan-induced paw edema (mice) | 25 mg/kg | 81.25 | 1 h | [8][9] |

| Carrageenan-induced paw edema (mice) | 25 mg/kg | 66.66 | 2 h | [8][9] |

| Carrageenan-induced paw edema (mice) | 25 mg/kg | 48.97 | 3 h | [8][9] |

| Carrageenan-induced paw edema (mice) | 25 mg/kg | 54.76 | 4 h | [8][9] |

| Carrageenan-induced paw edema (mice) | 50 mg/kg | 51.02 | 3 h | [8] |

| Carrageenan-induced paw edema (mice) | 50 mg/kg | 45.23 | 4 h | [8] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice:

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[8]

-

Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week before the experiment.

-

Grouping: Divide the animals into control and treatment groups.

-

Treatment: Administer anacardic acid C15:2 (e.g., 10, 25, 50 mg/kg, intraperitoneally) or a vehicle control to the respective groups. A positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin) should also be included.

-

Induction of Inflammation: After a specific pretreatment time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Conclusion

Anacardic acid C15:2, as a component of the broader anacardic acid family, demonstrates significant potential as a therapeutic agent with anticancer, antimicrobial, and anti-inflammatory properties. While further research is required to fully elucidate the specific activities and mechanisms of the C15:2 variant in isolation, the existing data strongly supports its promise in drug discovery and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct further investigations into this versatile natural compound.

References

- 1. Anticancer effects of plant derived Anacardic acid on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of benzamide derivatives of anacardic acid and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anacardic acid (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by targeting Src/FAK/Rho GTPases signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Discovery and History of Anacardic Acids from Cashew: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacardic acids, a family of phenolic lipids derived from the cashew nut shell liquid (CNSL) of Anacardium occidentale, have a rich history rooted in traditional medicine and have emerged as promising therapeutic agents in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of anacardic acids. It details the chronological milestones in their isolation and characterization, presents quantitative data on their composition, and outlines key experimental protocols. Furthermore, this guide elucidates the intricate signaling pathways modulated by anacardic acids, offering insights into their mechanisms of action in various pathological conditions, particularly in oncology and inflammatory diseases.

A Historical Journey: From Folk Remedy to Pharmacological Probe

The scientific saga of anacardic acids began in the mid-19th century, although their source, the cashew tree, had been utilized in traditional medicine for centuries. The initial chemical exploration of the viscous, caustic liquid found within the cashew nutshell laid the groundwork for the discovery of this unique class of compounds.

A pivotal moment in the history of anacardic acids was the first published chemical analysis of cashew nut shell oil in 1847.[1] However, it was later understood that this oil was not a single entity but a complex mixture of structurally related phenolic compounds, which came to be known collectively as anacardic acids.[1]

These compounds are chemically characterized as salicylic (B10762653) acid derivatives with a long alkyl chain of 15 or 17 carbon atoms, which can be saturated or unsaturated.[1] The primary components of natural CNSL are a mixture of anacardic acids, with the triene (15:3), diene (15:2), and monoene (15:1) forms being the most abundant.[2][3]

Historically, the use of cashew leaves and bark for ailments like toothaches in regions like the Gold Coast (now Ghana) hinted at the bioactive properties of its constituents.[1] Early research also highlighted the potent bactericidal activity of anacardic acids, particularly against Gram-positive bacteria.[1] Heating anacardic acids leads to their decarboxylation, converting them into cardanols, which exhibit reduced biological activity, a crucial factor in the processing of CNSL for various applications.[1]

Composition and Physicochemical Properties of Anacardic Acids

Anacardic acids are the predominant phenolic lipids in solvent-extracted CNSL, constituting 60-90% of the liquid.[2][4] The composition of the anacardic acid mixture can vary depending on the cashew species and extraction conditions. A typical composition of the different anacardic acid congeners is presented in the table below.

| Anacardic Acid Component | Abbreviation | Molecular Formula (C15 side chain) | Typical Percentage in CNSL | Reference |

| 6-pentadecylsalicylic acid | AA 15:0 | C22H36O3 | <5% | [4] |

| 6-(pentadecenyl)salicylic acid | AA 15:1 | C22H34O3 | 29.32% | [2] |

| 6-(pentadecadienyl)salicylic acid | AA 15:2 | C22H32O3 | 27.06% | [2] |

| 6-(pentadecatrienyl)salicylic acid | AA 15:3 | C22H30O3 | 43.62% | [2] |

Anacardic acid is a yellow liquid that is partially miscible with ethanol (B145695) and ether but nearly immiscible with water.[1] This amphiphilic nature, conferred by the hydrophilic salicylic acid head and the hydrophobic alkyl chain, is crucial for its biological activities, including its ability to interact with cell membranes and enzymes.

Experimental Protocols: Extraction and Isolation of Anacardic Acids

The extraction and purification of anacardic acids from CNSL are critical steps for their study and application. Several methods have been developed and refined over the years, with the choice of method often depending on the desired purity and scale of extraction.

Solvent Extraction of Cashew Nut Shell Liquid (CNSL)

This method is commonly used for the initial extraction of CNSL from cashew nut shells.

-

Materials:

-

Crushed cashew nut shells

-

Hexane (B92381) (or other suitable organic solvent)

-

Soxhlet apparatus

-

Rotary evaporator

-

-

Protocol:

-

Pack the crushed cashew nut shells into the thimble of the Soxhlet apparatus.

-

Fill the round-bottom flask with hexane.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble, extracting the CNSL.

-

Continue the extraction for several hours until the solvent running through the siphon is clear.

-

After extraction, concentrate the resulting solution using a rotary evaporator to remove the hexane and obtain the crude CNSL.

-

Isolation of Anacardic Acids by Precipitation as Calcium Salts

This method is effective for separating anacardic acids from other components of CNSL, such as cardol and cardanol.

-

Materials:

-

Crude CNSL

-

Methanol

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Filtration apparatus

-

-

Protocol:

-

Dissolve the crude CNSL in a 5% methanol/water mixture.

-

Add calcium hydroxide portion-wise with constant stirring. This will precipitate the anacardic acids as their calcium salts (calcium anacardate).

-

Stir the mixture at an elevated temperature (e.g., 50°C) for a few hours.

-

Filter the precipitate and wash it with methanol.

-

Dry the calcium anacardate precipitate.

-

Suspend the dried precipitate in distilled water and acidify with concentrated HCl to regenerate the anacardic acids.

-

Extract the anacardic acids from the aqueous solution using ethyl acetate.

-

Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified anacardic acid mixture.

-

Signaling Pathways Modulated by Anacardic Acids

Anacardic acids exert their diverse biological effects by modulating a multitude of intracellular signaling pathways. Their ability to influence key cellular processes makes them attractive candidates for the development of novel therapeutics, particularly in the fields of oncology and immunology.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation. Its dysregulation is implicated in many chronic diseases, including cancer. Anacardic acid has been shown to be a potent inhibitor of NF-κB activation.[1][4][5][6][7]

Anacardic acid suppresses NF-κB activation by inhibiting the IκBα kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][4] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes involved in inflammation (e.g., COX-2), cell survival (e.g., Bcl-2, Bcl-xL), and proliferation (e.g., cyclin D1).[1] Furthermore, anacardic acid can inhibit the acetylation of p65, a post-translational modification crucial for its transcriptional activity, likely through its inhibitory effect on histone acetyltransferases (HATs) like p300.[1][4]

Caption: Anacardic acid inhibits the NF-κB signaling pathway.

Induction of Apoptosis via the ER Stress/DAPK3/Akt Signaling Pathway

Anacardic acid has been shown to induce apoptosis in cancer cells through a mechanism involving endoplasmic reticulum (ER) stress and the modulation of the DAPK3/Akt signaling pathway.[2][8]

Treatment with anacardic acid leads to the upregulation of ER stress markers such as BiP, CHOP, and p-eIF2α.[2][8] This ER stress, in turn, triggers autophagy, as evidenced by increased levels of LC3, Beclin-1, and Atg7.[2][8] A key event in this pathway is the upregulation of Death-Associated Protein Kinase 3 (DAPK3), which subsequently inhibits the phosphorylation of Akt and its downstream target mTOR.[2][8][9] The inhibition of the pro-survival Akt/mTOR pathway, coupled with the induction of autophagy and ER stress, culminates in the activation of the apoptotic cascade.

Caption: Anacardic acid induces apoptosis via ER stress and DAPK3/Akt.

Modulation of MAPK and p53 Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways are critical in regulating cell growth, differentiation, and apoptosis. Anacardic acid can modulate these pathways to sensitize cancer cells to therapeutic agents like TRAIL (TNF-related apoptosis-inducing ligand).[3]

In TRAIL-resistant cancer cells, anacardic acid treatment leads to the activation of the p38 and JNK MAP kinases, which are generally associated with stress responses and apoptosis.[3] Concurrently, it inactivates the pro-survival ERK signaling cascade.[3] Furthermore, anacardic acid activates the tumor suppressor protein p53, which in turn upregulates the expression of death receptors DR4 and DR5 on the cell surface, making the cells more susceptible to TRAIL-induced apoptosis.[3]

Caption: Anacardic acid modulates MAPK and p53 pathways.

Future Perspectives and Conclusion

The journey of anacardic acids from a component of a traditional remedy to a subject of intense scientific scrutiny underscores the immense potential of natural products in drug discovery. Their multifaceted mechanisms of action, particularly their ability to modulate key signaling pathways implicated in cancer and inflammation, position them as promising lead compounds for the development of novel therapeutics.

Further research is warranted to fully elucidate the structure-activity relationships of the different anacardic acid congeners and to explore their synergistic effects with existing chemotherapeutic agents. The development of advanced analytical techniques will continue to refine our understanding of their complex pharmacology. As our knowledge of the intricate signaling networks within cells expands, so too will our appreciation for the therapeutic potential of these remarkable natural compounds from the humble cashew nut.

References

- 1. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anacardic acid induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combinatorial treatment with anacardic acid followed by TRAIL augments induction of apoptosis in TRAIL resistant cancer cells by the regulation of p53, MAPK and NFκβ pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anacardic acid induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anacardic Acid Diene Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acids are phenolic lipids predominantly found in the nutshell liquid of the cashew plant, Anacardium occidentale. These compounds are characterized by a salicylic (B10762653) acid moiety with a 15- or 17-carbon alkyl side chain that varies in its degree of unsaturation. The anacardic acid diene (15:2), featuring two double bonds in its alkyl chain, is a significant component of this mixture and exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to anacardic acid diene, with a focus on the core enzymatic processes, quantitative data, and detailed experimental methodologies.

Core Biosynthetic Pathway

The biosynthesis of anacardic acid diene is a hybrid pathway that integrates fatty acid metabolism with polyketide synthesis. The pathway can be broadly divided into two major stages:

-

Formation of the Anacardic Acid Backbone: This stage is catalyzed by a type III polyketide synthase (PKS).

-

Desaturation of the Alkyl Side Chain: This stage involves the action of fatty acid desaturases to introduce double bonds.

Stage 1: Anacardic Acid Backbone Synthesis

The initial step involves the synthesis of the core anacardic acid structure. This process is initiated with a fatty acyl-CoA starter unit, which is subsequently elongated by the addition of malonyl-CoA extender units, a reaction catalyzed by a Type III Polyketide Synthase (PKS) .[1]

-

Starter Unit: The biosynthesis typically starts with an unsaturated fatty acyl-CoA, such as oleoyl-CoA (C18:1) or palmitoleoyl-CoA (C16:1).

-

Extender Units: Three molecules of malonyl-CoA are sequentially added to the starter unit.

-

Cyclization and Aromatization: The resulting polyketide intermediate undergoes an intramolecular C-alkylation (Claisen condensation) followed by aromatization to form the characteristic salicylic acid ring of the anacardic acid molecule.

Stage 2: Formation of the Diene Moiety

The conversion of the mono-unsaturated anacardic acid into the diene form is accomplished through the action of fatty acid desaturases (FADs) . These enzymes are responsible for introducing additional double bonds into the alkyl side chain. While the specific desaturases from Anacardium occidentale have not been fully characterized, based on known plant fatty acid biochemistry, the following enzymes are prime candidates:

-

Fatty Acid Desaturase 2 (FAD2): This enzyme is typically located in the endoplasmic reticulum and is responsible for converting oleic acid (18:1) into linoleic acid (18:2) by introducing a double bond at the Δ12 position.[2][3] It is highly probable that a FAD2 homologue acts on the monounsaturated anacardic acid precursor to create the first double bond in the diene structure.

-

Fatty Acid Desaturase 3 (FAD3): This enzyme further desaturates linoleic acid to α-linolenic acid (18:3) by introducing a double bond at the Δ15 position.[4][5] It is plausible that a FAD3-like enzyme could be involved in the subsequent desaturation step to form the diene or even triene anacardic acid variants.

Quantitative Data

The composition of anacardic acids in cashew nut shell liquid (CNSL) can vary, but the diene form is a significant component.

| Anacardic Acid Variant | Relative Abundance in CNSL (%) | Reference |

| Monoene (15:1) | 29.32 | [2] |

| Diene (15:2) | 27.06 | [2] |

| Triene (15:3) | 43.62 | [2] |

Note: The relative abundance can vary depending on the cashew variety, extraction method, and environmental factors.

As of now, specific enzyme kinetic data for the Type III PKS and desaturases from Anacardium occidentale involved in anacardic acid diene biosynthesis are not extensively available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the anacardic acid diene biosynthetic pathway.

Isolation and Purification of Anacardic Acid Diene from CNSL

Objective: To isolate and purify the diene variant of anacardic acid from raw cashew nut shell liquid.

Materials:

-

Raw Cashew Nut Shell Liquid (CNSL)

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane

-

Ethyl acetate (B1210297)

-

Methanol

-

Calcium hydroxide (B78521)

-

Hydrochloric acid (HCl)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid

Protocol:

-

Extraction of Anacardic Acids from CNSL:

-

Dissolve raw CNSL in hexane.

-

Add a solution of calcium hydroxide to precipitate calcium anacardate.

-

Filter the precipitate and wash with hexane to remove other phenolic compounds like cardol and cardanol.

-

Treat the calcium anacardate precipitate with HCl to protonate the anacardic acids, making them soluble in an organic solvent.

-

Extract the anacardic acids with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain a mixture of anacardic acids.[6]

-

-

Column Chromatography for Fractionation:

-

Prepare a silica gel column packed in hexane.

-

Load the crude anacardic acid mixture onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate. The different anacardic acid variants will elute based on their polarity, with the more unsaturated (and more polar) variants eluting later.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

HPLC Purification:

-

Further purify the fractions containing the diene variant using a preparative HPLC system with a C18 reverse-phase column.[7]

-

Use an isocratic or gradient mobile phase of acetonitrile and water with 0.1% acetic acid.[4]

-

Monitor the elution at 280 nm and collect the peak corresponding to anacardic acid diene.[8]

-

Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]

-

In Vitro Assay for Type III Polyketide Synthase Activity

Objective: To determine the activity of the Type III PKS involved in anacardic acid synthesis.

Materials:

-

Purified recombinant Type III PKS from A. occidentale (requires gene cloning and heterologous expression).

-

Fatty acyl-CoA starter unit (e.g., oleoyl-CoA).

-

[2-¹⁴C]Malonyl-CoA (radiolabeled extender unit).

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

-

Ethyl acetate.

-

Scintillation cocktail and counter.

Protocol:

-

Enzyme Reaction:

-

Set up the reaction mixture containing the reaction buffer, the fatty acyl-CoA starter unit, and the purified PKS enzyme.

-

Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a small volume of acid (e.g., 20% acetic acid).

-

-

Product Extraction:

-

Extract the reaction products with ethyl acetate.

-

Evaporate the ethyl acetate to dryness.

-

-

Quantification:

-

Redissolve the dried extract in a suitable solvent.

-

Quantify the radioactivity incorporated into the anacardic acid product using a scintillation counter.

-

Enzyme activity can be expressed as pmol or nmol of product formed per unit time per mg of protein.

-

-

Product Analysis:

-

The reaction products can be further analyzed by radio-TLC or HPLC with a radioactivity detector to confirm the formation of anacardic acid.

-

Heterologous Expression and Assay of Fatty Acid Desaturase (FAD)

Objective: To express and functionally characterize the FADs from A. occidentale involved in diene formation.

Materials:

-

Yeast expression vector (e.g., pYES2).

-

Saccharomyces cerevisiae strain (e.g., INVSc1).

-

Culture media (SD-Ura for selection, SG-Ura for induction).

-

Monounsaturated anacardic acid precursor (or a suitable fatty acid analog).

-

Gas chromatograph-mass spectrometer (GC-MS).

Protocol:

-

Gene Cloning and Yeast Transformation:

-

Isolate the putative FAD2 and FAD3 genes from A. occidentale cDNA.

-

Clone the FAD genes into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Transform the expression constructs into a suitable yeast strain.

-

-

Yeast Culture and Induction:

-

Grow the transformed yeast cells in a selective medium (SD-Ura) to the mid-log phase.

-

Induce gene expression by transferring the cells to an induction medium containing galactose (SG-Ura).

-

Supplement the induction medium with the monounsaturated anacardic acid precursor.

-

-

Lipid Extraction and Analysis:

-

After a period of induction (e.g., 24-48 hours), harvest the yeast cells.

-

Extract the total lipids from the yeast cells using a suitable solvent system (e.g., chloroform:methanol).

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transmethylation.

-

Analyze the FAMEs by GC-MS to identify the presence of the diene anacardic acid derivative, which would confirm the desaturase activity of the expressed enzyme.[10]

-

Conclusion

The biosynthesis of anacardic acid diene is a fascinating example of the interplay between primary and secondary metabolism in plants. While the general framework of the pathway is understood, further research is needed to fully elucidate the specific enzymes involved, particularly the desaturases from Anacardium occidentale, and their regulatory mechanisms. The protocols outlined in this guide provide a solid foundation for researchers to investigate this pathway in greater detail, which could ultimately pave the way for the biotechnological production of these valuable bioactive compounds for pharmaceutical and other applications.

References

- 1. aocs.org [aocs.org]

- 2. Frontiers | The FAD2 Gene in Plants: Occurrence, Regulation, and Role [frontiersin.org]

- 3. The FAD2 Gene in Plants: Occurrence, Regulation, and Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of a FAD3 desaturase increases synthesis of a polymethylene-interrupted dienoic fatty acid in seeds of Arabidopsis thaliana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid desaturase 3-mediated α-linolenic acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleate desaturase enzymes of soybean: evidence of regulation through differential stability and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.wur.nl [research.wur.nl]

- 8. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Anacardic Acid Diene: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acid, a phenolic lipid found in the shell of the cashew nut (Anacardium occidentale), is a mixture of several closely related compounds, each comprising a salicylic (B10762653) acid nucleus with a 15 or 17-carbon alkyl chain at the C6 position. The alkyl group can be saturated or unsaturated. The diene form of anacardic acid (C15:2) possesses two double bonds in its alkyl side chain and has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of anacardic acid diene, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Therapeutic Targets and Mechanisms of Action

Anacardic acid diene exhibits a broad spectrum of bioactivities, including anti-inflammatory, anti-cancer, neuroprotective, and antimicrobial effects. These effects are mediated through its interaction with various molecular targets.

Anti-inflammatory Activity: Inhibition of Lipoxygenase and the NF-κB Pathway

Anacardic acid diene demonstrates potent anti-inflammatory properties primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Anacardic acid diene acts as a time-dependent inhibitor of soybean lipoxygenase-1 (LOX-1), an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory mediators.[1] Interestingly, at lower concentrations, anacardic acid diene can also serve as a substrate for LOX-1.[1] The inhibitory activity is dependent on the alkenyl side chain.[1]

The NF-κB signaling pathway is a central regulator of inflammation. Anacardic acid has been shown to be a potent inhibitor of this pathway.[2] It suppresses the activation of IκBα kinase (IKK), which is crucial for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[2] The inhibition of NF-κB by anacardic acid is linked to its ability to inhibit the histone acetyltransferase (HAT) p300.[2]

Anticancer Activity: Targeting Histone Acetyltransferases (HATs) and Other Pathways

Anacardic acid diene and its related compounds have shown promise as anti-cancer agents by targeting epigenetic mechanisms and key signaling pathways involved in cancer cell proliferation and survival.

Anacardic acid is a non-competitive inhibitor of the histone acetyltransferases p300 and PCAF (p300/CBP-associated factor).[3] HATs play a crucial role in chromatin remodeling and gene expression by acetylating histone proteins. By inhibiting HATs, anacardic acid can modulate the expression of genes involved in cell cycle progression, apoptosis, and differentiation.

Through its inhibition of the NF-κB pathway, anacardic acid leads to the downregulation of several anti-apoptotic proteins, including Bcl-2, and matrix metalloproteinases (MMPs) like MMP-9, which are involved in tumor invasion and metastasis.[4][5]

Some studies suggest that anacardic acid can influence the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival in many cancers.[6][7][8][9][10][11] However, the precise mechanism of action of anacardic acid diene on this pathway requires further investigation.

Neuroprotective Effects

Anacardic acids have demonstrated neuroprotective properties, though the specific contribution of the diene form is an area of ongoing research.

Antimicrobial Activity

Anacardic acid diene exhibits antibacterial activity, particularly against Gram-positive bacteria.[12] The proposed mechanism involves the disruption of bacterial cell membranes.

SUMOylation Inhibition

Anacardic acid has been identified as an inhibitor of SUMOylation, a post-translational modification process that regulates the function of numerous proteins.[13][14][15][16] It inhibits the SUMO E1 activating enzyme, blocking the formation of the E1-SUMO intermediate.[13][14] The IC50 for this inhibition has been reported to be 2.1 μM for the general anacardic acid mixture.[13]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of anacardic acid and its different forms. It is important to note that much of the existing data is for a mixture of anacardic acids or for the saturated (C15:0) and monoene (C15:1) forms. Data specific to the diene (C15:2) form is limited.

Table 1: Enzyme Inhibition Data for Anacardic Acid and its Analogs

| Target Enzyme | Anacardic Acid Form | IC50 / Ki Value | Notes |

| Soybean Lipoxygenase-1 (LOX-1) | Monoene (C15:1) | IC50: 6.8 µM, Ki: 2.8 µM | Competitive inhibitor.[1] |

| Soybean Lipoxygenase-1 (SLO-1) | General Mixture | IC50: 52 µM | [17] |

| p300 (HAT) | General Mixture | IC50: ~8.5 µM | Non-competitive inhibitor.[3] |

| PCAF (HAT) | General Mixture | IC50: ~5.0 µM | Non-competitive inhibitor.[3] |

| SUMO E1 Activating Enzyme | General Mixture | IC50: 2.1 µM | [13] |

| Matrix Metalloproteinase-2 (MMP-2) | General Mixture | IC50: 11.11 µM | [5] |

Table 2: Antimicrobial Activity of Anacardic Acid Diene (C15:2) and Other Forms

| Microorganism | Anacardic Acid Form | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Diene (C15:2) | 3.13 µg/mL |

| Bacillus cereus | Diene (C15:2) | 3.13 µg/mL |

| Enterococcus faecium | Diene (C15:2) | 6.25 µg/mL |

| Streptococcus mutans | Triene (C15:3) | More effective than salicylic acid |

Note: The MIC values in Table 2 are from a study on cashew nut shell waste extracts and may represent the activity of the diene form within a mixture.[18] Another study reports a minimum bactericidal concentration (MBC) of 3.31 µg/mL for the diene form (1c).[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of anacardic acid.

Soybean Lipoxygenase (LOX-1) Inhibition Assay

This protocol is adapted from studies on the lipoxygenase inhibitory activity of anacardic acids.[19][20][21]

Materials:

-

Soybean lipoxygenase-1 (EC 1.13.11.12, Type 1)

-

Linoleic acid (substrate)

-

Anacardic acid diene (inhibitor)

-

Borate (B1201080) buffer (0.2 M, pH 9.0)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of soybean lipoxygenase-1 in the borate buffer.

-

Prepare stock solutions of linoleic acid and anacardic acid diene in ethanol.

-

In a quartz cuvette, mix the borate buffer, the enzyme solution, and the anacardic acid diene solution (or ethanol as a control).

-

Incubate the mixture for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the linoleic acid solution.

-

Immediately monitor the increase in absorbance at 234 nm for a set time (e.g., 3-5 minutes). This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition by comparing the rates of the reactions with and without the inhibitor.

-

To determine the IC50 value, perform the assay with a range of anacardic acid diene concentrations and plot the percentage of inhibition against the inhibitor concentration.

Histone Acetyltransferase (HAT) Filter Binding Assay

This protocol is based on standard methods for assessing HAT activity.[22][23][24][25]

Materials:

-

Recombinant p300 or PCAF enzyme

-

Histone H3 or H4 peptide substrate

-

[³H]-Acetyl Coenzyme A

-

Anacardic acid diene

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Phosphocellulose filter paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the HAT assay buffer, histone peptide substrate, and the HAT enzyme.

-

Add anacardic acid diene at various concentrations to the reaction mixture (use DMSO as a vehicle control).

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.

-

Initiate the reaction by adding [³H]-Acetyl CoA.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C.

-

Spot the reaction mixture onto the phosphocellulose filter paper.

-

Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl CoA.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of HAT inhibition and determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This protocol is a generalized procedure based on standard EMSA techniques used to study NF-κB activation.[26][27][28][29][30]

Materials:

-

Nuclear extracts from cells treated with or without an inflammatory stimulus (e.g., TNF-α) and anacardic acid diene.

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., ³²P or a fluorescent dye).

-

Poly(dI-dC) (non-specific competitor DNA)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol, 1 mM DTT).

-

Native polyacrylamide gel

-

Electrophoresis apparatus and buffer (e.g., 0.5x TBE)

-

Detection system (autoradiography film or fluorescence imager)

Procedure:

-

Prepare nuclear extracts from cells treated under the desired conditions.

-

In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer.

-

Incubate on ice for 10-15 minutes to block non-specific binding.

-

Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes to allow protein-DNA binding.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Dry the gel (for radioactive probes) and expose it to autoradiography film or image it using a fluorescence imager.

-

A "shifted" band, representing the protein-DNA complex, will migrate slower than the free probe. The intensity of this band corresponds to the amount of active NF-κB.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with anacardic acid diene.

Conclusion

Anacardic acid diene presents a compelling profile as a multi-target therapeutic agent. Its ability to modulate key inflammatory and oncogenic pathways, primarily through the inhibition of lipoxygenase, histone acetyltransferases, and the NF-κB signaling cascade, underscores its potential in the development of novel treatments for a range of diseases. While the existing body of research provides a strong foundation, further studies are warranted to fully elucidate the specific mechanisms and quantitative inhibitory parameters of the diene form against its various targets. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate and inspire future research in this promising area of natural product drug discovery.

References

- 1. Lipoxygenase inhibitory activity of anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anticancer effects of plant derived Anacardic acid on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anacardic Acid Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anacardic acid induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anacardic acid derived salicylates are inhibitors or activators of lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 19. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]

- 20. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329): Novus Biologicals [novusbio.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Electrophoretic mobility shift assays (EMSAs) for in vitro detection of protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. licorbio.com [licorbio.com]

A Technical Guide to the Spectroscopic Characterization of Anacardic Acid (15:2, Diene)

For Researchers, Scientists, and Drug Development Professionals

Anacardic acids, the primary constituents of cashew nut shell liquid (CNSL), are a class of phenolic lipids recognized for their diverse biological activities, including antioxidant, antifungal, and anticholinesterase properties.[1][2] These compounds are salicylic (B10762653) acid derivatives distinguished by a 15-carbon alkyl side chain with varying degrees of unsaturation. The diene variant (C15:2) is of significant interest in research and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize anacardic acid diene, complete with detailed experimental protocols and data summaries.

Data Presentation: Spectroscopic Summary

The following tables summarize the quantitative data for the spectroscopic analysis of anacardic acid diene.

Table 1: ¹H NMR Spectroscopic Data for Anacardic Acid Diene Solvent: CDCl₃, Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.80 | s | COOH |

| 7.36 | d | H-5 (Aromatic) |

| 6.86 | d | H-6 (Aromatic) |

| 6.75 | d | H-4 (Aromatic) |

| 5.32–5.43 | m | H-8', H-9', H-11', H-12' (Olefinic) |

| 2.98 | t | H-1' (Alkyl Chain) |

| 2.78 | t | H-10' (Alkyl Chain) |

| 2.04 | m | H-7', H-13' (Alkyl Chain) |

| 1.57 | q | H-2' (Alkyl Chain) |

| 1.25–1.43 | m | H-3', H-4', H-5', H-6', H-14' (Alkyl Chain) |

| 0.91 | t | H-15' (Terminal CH₃) |

| Data sourced from[1]. |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data Technique: UPLC-QTOF-MS in Negative-Ion Mode (ESI-)

| m/z Value | Ion Type | Note |

| 343.2243 | [M-H]⁻ | Precursor ion for Anacardic Acid Diene (C₁₅H₂₇O₃)⁻ |

| 299.2364 | [M-H-CO₂]⁻ | Fragment ion resulting from the characteristic loss of 44 Da (CO₂) |

| Data sourced from[3]. |

Table 3: Infrared (IR) Spectroscopy Data for Anacardic Acids Note: These bands are characteristic of the anacardic acid structure as a whole.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3675–3105 | O-H Stretch | Phenolic -OH and Carboxylic Acid -OH |

| 3031–2810 | C-H Stretch | Aromatic and Aliphatic C-H |

| 1648–1645 | C=O Stretch | Carboxylic Acid (Intramolecular H-bonding) |

| 1605 | C=C Stretch | Aromatic Ring |

| 1452 | C-H Bend | Aliphatic CH₂ |

| 1244, 1208, 1165 | C-O Stretch | Carboxylic Acid and Phenol |

| Data sourced from[2][4]. |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Wavelength (λmax) | Solvent | Note |

| 280–300 nm | Not Specified | General absorbance range for anacardic acids[5][6]. |

| 336 nm | Not Specified | Indicates the presence of a conjugated double bond system[7]. |

Experimental Protocols

Detailed methodologies for the isolation and analysis of anacardic acid diene are crucial for reproducible results.

Isolation and Purification

Anacardic acids are typically isolated from CNSL as a mixture and then separated into their monoene, diene, and triene components.

Protocol 1A: Isolation via Calcium Salt Precipitation This method is effective for separating the total anacardic acid mixture from other CNSL components.

-

Dissolution: Dissolve 100 g of raw CNSL in 400 mL of a 5% methanol-water solution.

-

Precipitation: Slowly add 50 g of calcium hydroxide (B78521) (Ca(OH)₂) to the solution while stirring continuously. This forms insoluble calcium anacardate.

-

Filtration: Filter the resulting precipitate and wash it thoroughly with water.

-

Drying: Heat the calcium anacardate precipitate at 45 °C for 3 hours.

-

Acidification: Suspend the dried precipitate in 37% hydrochloric acid (HCl) to convert the salt back to the free acid.

-

Extraction: Extract the anacardic acid using ethyl acetate.

-

Final Step: Dry the organic phase with anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield the anacardic acid mixture[8][9].

Protocol 1B: Separation via Preparative HPLC This technique is used to separate the diene fraction from the mixed anacardic acids.

-

System: A preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 100 x 19 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase consisting of methanol, water, and acetic acid in a ratio of 80:20:1[10].

-

Injection: Inject a concentrated load (e.g., 100 mg) of the anacardic acid mixture.

-

Elution: Run the separation at a flow rate scaled for the preparative column, monitoring the eluent at 280 nm.

-

Fraction Collection: Collect the eluting fractions corresponding to the anacardic acid diene peak, typically between retention times of 18.6 and 24.2 minutes under specified conditions[10].

Spectroscopic Analysis

Protocol 2A: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified anacardic acid diene in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz (or higher) spectrometer. For ¹H NMR, typical parameters include a 30° pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is standard.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak.

Protocol 2B: Mass Spectrometry

-

System: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a UPLC coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source[11].

-

Ionization Mode: Operate in negative-ion mode to detect the deprotonated molecule [M-H]⁻.

-

Parameters: Use a capillary voltage of 3500 V, a cone voltage of 40 V, and a drying gas temperature of 370 °C[12].

-

Analysis: Acquire mass spectra over a range of 50–1180 Da. The high-resolution data allows for the determination of the elemental composition[11][12].

Mandatory Visualization: Workflows and Logic

The following diagrams illustrate the key processes for the characterization of anacardic acid diene.

Caption: Overall workflow for isolation and characterization.

Caption: Calcium salt precipitation for anacardic acid isolation.

References

- 1. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Study of Electrochemical Transformation of Anacardic Acid from Cashew (Anacardium occidentale) Nut Shell Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijraset.com [ijraset.com]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jsta.cl [jsta.cl]

- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 11. Validation of a Method for Anacardic Acid Quantification in Cashew Peduncles via High-Performance Liquid Chromatography Coupled to a Diode-Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Solubility and Stability of Anacardic Acid Diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacardic acid diene, a prominent constituent of cashew nut shell liquid (CNSL), has garnered significant interest within the scientific community due to its diverse biological activities. As a lipophilic molecule, its utility in various applications is intrinsically linked to its solubility and stability in different solvent systems. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of anacardic acid diene. It includes tabulated quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and visual representations of experimental workflows and potential degradation pathways to support further research and development.

Introduction

Anacardic acids are a class of phenolic lipids, with the diene variant (2-hydroxy-6-[(8Z,11Z)-pentadecadien-1-yl]benzoic acid) being one of the key unsaturated forms.[1] The presence of a salicylic (B10762653) acid head and a long unsaturated alkyl chain imparts an amphiphilic character to the molecule, influencing its solubility and stability. Understanding these properties is paramount for its formulation into effective and stable therapeutic agents, as well as for its application in other industries. This guide aims to consolidate the available data and provide standardized methodologies for its characterization.

Solubility of Anacardic Acid Diene

The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, and overall bioavailability. Anacardic acid diene exhibits varied solubility depending on the polarity of the solvent.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for anacardic acid diene in various solvents.

| Solvent | Type | Solubility (mg/mL) | Reference |

| Ethanol | Polar Protic | ~ 22 | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~ 15 | [1][2] |

| Dimethylformamide (DMF) | Polar Aprotic | ~ 20 | [1][2] |

| Ethanol:PBS (pH 7.2) (1:1) | Aqueous Buffer | ~ 0.5 | [1][2] |

| Ether | Non-polar | Freely Soluble | [3] |

| Water | Polar Protic | Sparingly Soluble/Nearly Immiscible | [3][4] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of anacardic acid diene in a given solvent.

Materials:

-

Anacardic acid diene (neat oil, ≥95% purity)

-

Selected solvents (e.g., ethanol, DMSO, water, phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of anacardic acid diene to a series of glass vials containing a known volume of the test solvent. The excess solid/oil phase should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved anacardic acid diene to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of anacardic acid diene.

-

Data Analysis: The determined concentration represents the equilibrium solubility of anacardic acid diene in the test solvent at the specified temperature.

Workflow for Solubility Determination:

Stability of Anacardic Acid Diene

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Anacardic acid diene, with its unsaturated side chain and phenolic group, is susceptible to degradation.

General Stability Profile

-

Storage: Anacardic acid diene is supplied as a neat oil and is stable for at least one year when stored at -20°C.[1]

-

Aqueous Solutions: It is recommended not to store aqueous solutions of anacardic acid diene for more than one day, suggesting potential for hydrolysis or other degradation pathways in aqueous media.[1]

-

Heat: Heating anacardic acids can lead to decarboxylation, converting them into their corresponding cardanols, which may have reduced biological activity.[5]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

Objective: To investigate the degradation of anacardic acid diene under various stress conditions.

Materials:

-

Anacardic acid diene solution of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Photostability chamber

-

Oven

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Preparation of Test Samples: Prepare solutions of anacardic acid diene in the chosen solvent.

-

Acid Hydrolysis: Mix the anacardic acid diene solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the anacardic acid diene solution with an equal volume of NaOH solution. Incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Mix the anacardic acid diene solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Place a solution of anacardic acid diene in an oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solution of anacardic acid diene to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method to determine the remaining concentration of anacardic acid diene and to detect any degradation products.

Workflow for Forced Degradation Study:

Potential Degradation Pathways

Based on the chemical structure of anacardic acid diene, several degradation pathways can be postulated. The unsaturated diene chain is susceptible to oxidation, leading to the formation of hydroperoxides, epoxides, and eventually cleavage products. The carboxylic acid group can undergo decarboxylation, especially upon heating. The phenolic hydroxyl group can also be oxidized.

Proposed Degradation Pathways of Anacardic Acid Diene:

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification of anacardic acid diene in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

HPLC Method for Quantification

A validated stability-indicating HPLC method is required to separate the parent compound from its degradation products.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase (e.g., water with an acidifier like acetic or formic acid) is typically employed.[6][7]

-

Detection: UV detection at the maximum absorbance wavelength of anacardic acid diene (around 244 nm and 313 nm) is suitable for quantification.[1] Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products.

Conclusion

This technical guide has summarized the available information on the solubility and stability of anacardic acid diene. While some quantitative solubility data exists, further systematic studies in a broader range of pharmaceutically relevant solvents are warranted. The stability of anacardic acid diene, particularly in solution, requires more in-depth investigation to fully characterize its degradation profile. The provided experimental protocols offer a standardized approach for researchers to generate reliable and comparable data, which will be invaluable for the future development of anacardic acid diene as a therapeutic agent or for other applications.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Anacardic Acid [drugfuture.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Anacardic acids - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Validation of a Method for Anacardic Acid Quantification in Cashew Peduncles via High-Performance Liquid Chromatography Coupled to a Diode-Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

Anacardic Acid Diene: A Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acids are phenolic lipids found in the shell of the cashew nut (Anacardium occidentale). These compounds are a mixture of 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain varying in length and degree of unsaturation. The diene form of anacardic acid, specifically with a C15 aliphatic side chain, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on anacardic acid diene, focusing on its synthesis, biological effects, and mechanisms of action.

Chemical Structure and Properties

Anacardic acid diene is characterized by a salicylic (B10762653) acid moiety with a 15-carbon side chain containing two double bonds. The presence and position of these double bonds are crucial for its biological activity. It is a yellow liquid, partially miscible with ethanol (B145695) and ether, and nearly immiscible with water.[1]

Data on Biological Activities

The biological activities of anacardic acid diene have been investigated in various studies. The following tables summarize the available quantitative data. It is important to note that many studies utilize a mixture of anacardic acids (saturated, monoene, diene, and triene) derived from cashew nut shell liquid (CNSL). Where data for the specific diene form is available, it is noted.

Table 1: Antibacterial Activity

| Target Organism | Anacardic Acid Form | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Diene | 12.5 | Immunomart |

| Streptococcus mutans | Diene | 6.25 | Immunomart |

Table 2: Enzyme Inhibitory Activity

| Enzyme | Anacardic Acid Form | IC50 | Reference |

| Soybean Lipoxygenase-1 | Diene | Time-dependent inhibition | (Kubo et al., 2005) |

| Matrix Metalloproteinase-2 (MMP-2) | Mixture (18.3% diene) | ~3 µM (as part of mixture) | (Omanakuttan et al., 2012) |

| Matrix Metalloproteinase-9 (MMP-9) | Mixture (18.3% diene) | Significant inhibition | (Omanakuttan et al., 2012) |

Table 3: Antifungal Activity

| Target Organism | Anacardic Acid Form | Activity | Reference |

| Trichophyton rubrum | Diene | Less active than monoene form | (Melo et al., 2017) |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature.

Isolation of Anacardic Acid Diene from Cashew Nut Shell Liquid (CNSL)

The primary source of anacardic acid diene is natural CNSL. Isolation is typically achieved through chromatographic methods.

Protocol:

-

Extraction: CNSL is extracted from cashew nut shells using a solvent such as hexane (B92381) in a Soxhlet apparatus.[2]

-

Purification: The crude CNSL is subjected to column chromatography using silica (B1680970) gel as the stationary phase.[2]

-

Elution: A gradient of solvents is used for elution. A common solvent system is a mixture of hexane, chloroform, and dichloromethane/ethanol, each with a small percentage of acetic acid.[2]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing anacardic acids.

-

Separation of Unsaturated Forms: To separate the monoene, diene, and triene forms, silica gel impregnated with silver nitrate (B79036) can be used in the column chromatography. The different degrees of unsaturation in the side chains lead to differential retention on the silver nitrate-impregnated silica.

-

Characterization: The purified anacardic acid diene is characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2][3]

Antibacterial Activity Assay (Microdilution Method)

The minimum inhibitory concentration (MIC) of anacardic acid diene against various bacterial strains is determined using the microdilution method.

Protocol:

-

Bacterial Culture: The target bacterial strains are grown in a suitable broth medium to the early logarithmic phase of growth.

-

Preparation of Test Compound: A stock solution of anacardic acid diene is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[4]

Lipoxygenase Inhibition Assay

The inhibitory effect of anacardic acid diene on lipoxygenase activity is measured spectrophotometrically.

Protocol:

-

Enzyme and Substrate Preparation: A solution of soybean lipoxygenase-1 and its substrate, linoleic acid, are prepared in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

-

Inhibitor Preparation: A solution of anacardic acid diene is prepared in a solvent like ethanol.

-

Assay Mixture: The assay mixture contains the buffer, enzyme solution, and the inhibitor solution.

-

Initiation of Reaction: The reaction is initiated by the addition of the linoleic acid substrate.

-

Measurement: The formation of the hydroperoxy-octadecadienoic acid product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Data Analysis: The initial rate of the reaction is calculated, and the percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value can be calculated from a dose-response curve.[5][6]

Signaling Pathways and Mechanisms of Action

While research specifically on the diene form is limited, studies on anacardic acid mixtures have elucidated several key signaling pathways that are modulated by these compounds. It is hypothesized that the diene form contributes significantly to these effects.

Inhibition of the NF-κB Signaling Pathway

Anacardic acid is a known inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[7][8] Anacardic acid has been shown to suppress NF-κB activation induced by various stimuli.[7] This inhibition is mediated through the suppression of IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[7][8] This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate target gene expression.

Modulation of the PI3K/Akt Signaling Pathway

Anacardic acid has been shown to influence the PI3K/Akt signaling pathway, which is crucial for cell growth, survival, and metabolism. In some contexts, anacardic acid stimulates this pathway, for example, in neutrophils, leading to the production of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs) for bactericidal activity. This stimulation is dependent on PI3K.[9] Conversely, in other cell types like preadipocytes, anacardic acid inhibits the Hsp90/Akt signaling pathway, leading to the suppression of adipogenesis.[10] In the context of prostate cancer, anacardic acid suppresses p-Akt and p-mTOR expression.[11][12]

Induction of Endoplasmic Reticulum (ER) Stress and Autophagy

In prostate cancer cells, anacardic acid has been shown to induce apoptosis through a mechanism involving endoplasmic reticulum (ER) stress and autophagy. It upregulates ER stress-inducing factors, which in turn activates DAPK3 (Death-Associated Protein Kinase 3). DAPK3 then suppresses the Akt/mTOR pathway, leading to autophagy and subsequent apoptosis.[12][13]

Conclusion and Future Directions

Anacardic acid diene is a promising natural product with a range of biological activities, including antibacterial, and enzyme inhibitory effects. Its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt highlights its therapeutic potential. However, a significant portion of the detailed mechanistic studies have been conducted on mixtures of anacardic acids. Future research should focus on elucidating the specific contributions of the diene form to the overall biological activity of CNSL extracts. Furthermore, the development of efficient and specific synthetic routes for anacardic acid diene would greatly facilitate its study and potential therapeutic application. A deeper understanding of its structure-activity relationship, particularly the role of the diene moiety, will be crucial for the design of novel and more potent therapeutic agents.

References

- 1. Anacardic acids - Wikipedia [en.wikipedia.org]

- 2. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Product Anacardic Acid from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anacardic Acid Suppresses Adipogenesis Through Inhibition of the Hsp90/Akt Signaling Pathway in 3T3-L1 Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]